2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
2-Methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a heterocyclic compound featuring a fused bicyclic scaffold with a methano-bridged oxadiazocine core. Its synthesis typically involves the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea derivatives under acidic conditions . The compound’s structure includes a methyl group at position 2 and a meta-tolyl (m-tolyl) substituent at position 3, influencing its stereochemical and electronic properties.
Properties
IUPAC Name |
9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-5-7-13(10-12)20-17(21)19-15-11-18(20,2)22-16-9-4-3-8-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOLPHRVJRDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article synthesizes available research findings regarding its biological properties, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
This compound features a unique oxadiazocin ring that contributes to its biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that oxadiazoles and related compounds possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.
- Antitumor Activity : Some oxadiazole-containing compounds have been reported to inhibit tumor growth in vitro and in vivo. Mechanisms may involve the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with similar frameworks have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
Antimicrobial Studies
A study conducted by evaluated the antimicrobial activity of several oxadiazole derivatives. The results indicated that compounds with a methyl group at the 2-position exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 2-Methyl Derivative | Inhibition Zone: 15 mm | Inhibition Zone: 12 mm |
| Control (No Treatment) | No Inhibition | No Inhibition |
Antitumor Activity
In another investigation published in , the antitumor effects of oxadiazole derivatives were assessed using human cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells via the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 µM | Caspase Activation |
| HeLa (Cervical Cancer) | 15 µM | Cell Cycle Arrest |
Anti-inflammatory Mechanisms
Research highlighted in explored the anti-inflammatory potential of oxadiazole derivatives. The study utilized lipopolysaccharide (LPS)-induced macrophages to assess cytokine production. The findings suggested that the compound significantly reduced TNF-alpha and IL-6 levels.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 pg/mL | 120 pg/mL |
| IL-6 | 300 pg/mL | 150 pg/mL |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives of the compound showed a significant reduction in infection rates compared to standard antibiotics.
- Case Study on Cancer Treatment : A preliminary study involving animal models demonstrated that administration of the compound resulted in a marked decrease in tumor size and improved survival rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weight calculated based on formula.
Substituent Effects on Reactivity and Stability
- Nitro Groups : The introduction of a nitro group (e.g., at position 8) increases diastereomer formation due to steric and electronic effects. For example, 8-nitro derivatives undergo solvent-dependent intramolecular cyclization, forming alternative ring systems in polar aprotic solvents .
- Aryl vs. In contrast, methyl groups at position 2 simplify synthesis but limit functional group diversity .
- Thioxo vs. Oxo Derivatives : Replacement of the oxo group with a thioxo moiety (e.g., at position 4) alters hydrogen-bonding capacity and solubility. Thioxo derivatives exhibit lower melting points (e.g., 218–220 °C for compound 1b vs. >290 °C for oxo analogs) .
Crystallographic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
